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Compound of Interest

Compound Name: Ethyl 2-(2-nitrophenyl)acetate

Cat. No.: B181076 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 2-(2-nitrophenyl)acetate is a pivotal intermediate in organic and medicinal chemistry,

primarily serving as a versatile building block for the synthesis of nitrogen-containing

heterocycles.[1] Its strategic placement of a nitro group and an ester functional group on an

aromatic scaffold allows for a variety of chemical transformations, making it an invaluable

precursor for complex molecular architectures, including those found in biologically active

compounds and natural products.[1] This guide provides a comprehensive overview of its

synthesis, key reactions, and applications, supported by experimental data and detailed

protocols.

Physicochemical and Spectroscopic Data
Ethyl 2-(2-nitrophenyl)acetate is a stable compound under standard conditions. Its

fundamental properties are summarized below.
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Property Value Reference

CAS Number 31912-02-4 [2][3]

Molecular Formula C₁₀H₁₁NO₄ [2][3]

Molecular Weight 209.20 g/mol [2][3]

Appearance
Yellow to Pale Brown

Crystalline Powder
[4]

Purity Typically ≥95-97% [2]

Storage
Sealed in dry, room

temperature or 2-8°C
[3]

SMILES
CCOC(=O)CC1=C(C=CC=C1)

--INVALID-LINK--=O

Spectroscopic data for related nitrophenyl acetates can be found in public databases like the

NIST WebBook and SDBS, which are useful for characterization.[5][6]

Synthesis of Ethyl 2-(2-nitrophenyl)acetate
Two primary pathways are employed for the synthesis of ethyl 2-(2-nitrophenyl)acetate, both

offering high theoretical atom economy as water is the main byproduct.[1]

Route A: Fischer Esterification: This classic method involves the esterification of 2-(2-

nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst. The atom economy

for this route is approximately 92.1%.[1]

Route B: Electrophilic Nitration: This route starts with ethyl phenylacetate, which undergoes

electrophilic nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro

group at the ortho position.[1][7]

A third, alternative approach involves Nucleophilic Aromatic Substitution (SNAr), such as

reacting 2-chloronitrobenzene with ethyl cyanoacetate in the presence of a base.[1]

Caption: Primary synthetic routes to Ethyl 2-(2-nitrophenyl)acetate.
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Core Reactivity and Synthetic Applications
The synthetic utility of ethyl 2-(2-nitrophenyl)acetate stems from the reactivity of its ortho-

nitroacetate motif. The electron-withdrawing nitro group is readily reduced, initiating a cascade

of reactions, most notably intramolecular cyclization.

The reduction of the aromatic nitro group to an amine is the most critical transformation of this

precursor. This conversion unlocks its potential for building heterocyclic systems. A variety of

reducing agents can be employed, with the choice depending on the presence of other

functional groups and desired selectivity.[1][8]

Method
Reagents &
Conditions

Outcome &
Selectivity

References

Catalytic

Hydrogenation

H₂ gas, Pd/C or

Raney Nickel, solvent

(e.g., ethanol, ethyl

acetate)

High efficiency for

converting NO₂ to

NH₂. Can be highly

exothermic and may

reduce other

functional groups.

[1][8][9]

Metal/Acid Reduction
Fe/AcOH, Zn/AcOH,

or SnCl₂/HCl

Milder conditions,

often tolerant of other

reducible groups.

Classic and cost-

effective methods.

[8][9][10]

Transfer

Hydrogenation

Pd/C with HCOOH/K-

formate or NH₄HCO₂

Avoids the need for

high-pressure H₂ gas.

Generally provides

good yields.

[9][11]

Sulfide Reduction Na₂S or (NH₄)₂S

Can offer selectivity,

sometimes reducing

one nitro group in the

presence of others.

[8]
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The primary application of ethyl 2-(2-nitrophenyl)acetate is its use in the synthesis of oxindole

(a lactam). Following the reduction of the nitro group to an aniline, the resulting ethyl 2-(2-

aminophenyl)acetate undergoes spontaneous or catalyzed intramolecular cyclization,

eliminating ethanol to form the five-membered lactam ring.[1] This transformation is a

cornerstone of indole alkaloid synthesis.

Ethyl 2-(2-nitrophenyl)acetate Reduction
(e.g., H₂, Pd/C or Fe/AcOH)

Ethyl 2-(2-aminophenyl)acetate

Oxindole (Lactam)

Intramolecular
Cyclization

- Ethanol

Click to download full resolution via product page

Caption: Key transformation: Reduction followed by intramolecular cyclization.

Ethyl 2-(2-nitrophenyl)acetate is a key intermediate in reactions analogous to the Reissert

indole synthesis. The classical Reissert synthesis starts with o-nitrotoluene and diethyl oxalate

to form an ethyl o-nitrophenylpyruvate intermediate.[10][12] This intermediate undergoes

reductive cyclization with zinc in acetic acid to yield indole-2-carboxylic acid.[10][12][13] The

underlying principle—reductive cyclization of an o-nitrophenyl carbonyl compound—is the
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same chemistry that makes ethyl 2-(2-nitrophenyl)acetate a powerful precursor for oxindoles

and other related heterocycles.

Reissert Indole Synthesis Principle

o-Nitrotoluene
Condensation with

Diethyl Oxalate
(Base: K-ethoxide)

Ethyl o-nitrophenylpyruvate Reductive Cyclization
(e.g., Zn/AcOH) Indole-2-carboxylic acid

Click to download full resolution via product page

Caption: The classical Reissert indole synthesis pathway.

Derivatives of 2-nitrophenyl compounds are also crucial precursors for the synthesis of

quinolines. While not a direct reaction of ethyl 2-(2-nitrophenyl)acetate itself, related

structures like 2-nitrophenyl-substituted pyrazolines can undergo cleavage and rearrangement

under Bechamp conditions (iron and acid) to yield 2-aryl quinolines.[14] This highlights the

broader utility of the 2-nitrophenyl scaffold in accessing diverse heterocyclic cores.[15][16]

Experimental Protocols
The following sections provide generalized yet detailed experimental procedures for key

transformations.

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C)

followed by in-situ cyclization to form oxindole.

Setup: To a solution of ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in a suitable solvent (e.g.,

methanol or ethyl acetate), add 10% palladium on carbon (typically 5-10 mol%).[17]
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Hydrogenation: The reaction mixture is placed under an atmosphere of hydrogen gas (1 atm,

often using a balloon, or higher pressure in a Parr shaker).[9][17]

Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the

starting material is consumed. These reactions can be exothermic, so temperature control

may be necessary.[9]

Workup: Upon completion, the mixture is filtered through a pad of Celite™ to remove the

catalyst, and the filter cake is washed with the solvent.[17]

Isolation: The combined filtrates are concentrated under reduced pressure. The resulting

crude product, ethyl 2-(2-aminophenyl)acetate, will often cyclize upon standing or gentle

heating. To drive the cyclization, the crude material can be refluxed in a solvent like toluene.

Purification: The final oxindole product is purified by column chromatography on silica gel or

recrystallization.

This procedure illustrates the nitration of a related benzofuranone precursor.[18]

Precursor Synthesis: (2-hydroxyphenyl)-acetic acid (29 mmol) is refluxed in toluene (60 mL)

with a catalytic amount of p-TsOH for 4 hours using a Dean-Stark apparatus to give 3H-

benzofuran-2-one.[18]

Nitration: A mixture of concentrated nitric acid (4 mL) and glacial acetic acid (4 mL) is added

dropwise to a solution of 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL),

maintaining the temperature below 293 K.[18]

Reaction: The mixture is stirred and then refluxed for 1 hour in ethanol (30 mL).[18]

Isolation: The precipitate of ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is filtered off and

washed with water. The reported yield is 80%.[18]

Conclusion
Ethyl 2-(2-nitrophenyl)acetate stands out as a highly valuable and versatile precursor in

synthetic chemistry. Its utility is centered on a straightforward yet powerful transformation: the
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reduction of its nitro group to an amine, which triggers an intramolecular cyclization to form

lactams. This pathway provides efficient access to the oxindole core, a privileged scaffold in

numerous pharmaceuticals and natural products. The principles governing its reactivity are

fundamental to classic named reactions like the Reissert synthesis, underscoring its

importance. For researchers and professionals in drug development, a thorough understanding

of the synthesis, reactivity, and handling of this intermediate is essential for the construction of

complex nitrogen-containing heterocyclic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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